Antiproliferative agent-8

Antiproliferative activity Lung cancer MTT assay

Antiproliferative agent-8 (Compound 5a) is a distinguished pyrano[3,2-c]quinoline research tool validated for significantly elevating p53 levels in A549 and MCF-7 cancer models[reference:0]. Its specific substitution pattern dictates this unique phenotypic outcome, making it an indispensable chemical probe for p53-mediated apoptosis studies and SAR analysis[reference:1]. Direct substitution with other in-class analogs risks invalidating experimental outcomes due to functional non-equivalence.

Molecular Formula C22H16ClN3O3
Molecular Weight 405.8 g/mol
Cat. No. B12415771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-8
Molecular FormulaC22H16ClN3O3
Molecular Weight405.8 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N=COC)C#N)C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H16ClN3O3/c1-26-17-6-4-3-5-15(17)20-19(22(26)27)18(13-7-9-14(23)10-8-13)16(11-24)21(29-20)25-12-28-2/h3-10,12,18H,1-2H3/b25-12-
InChIKeyPWKZQSPNASROFZ-ROTLSHHCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiproliferative Agent-8: A Pyranoquinoline-Derived Tool Compound for p53-Mediated Cancer Research


Antiproliferative agent-8, also known as Compound 5a, is a synthetic small molecule belonging to the pyrano[3,2-c]quinoline class. Its chemical name is methyl (1Z)-N-[4-(4-chlorophenyl)-3-cyano-6-methyl-5-oxo-4H-pyrano[3,2-c]quinolin-2-yl]methanimidate, with a molecular formula of C22H16ClN3O3 and a molecular weight of 405.83 g/mol . It is utilized as a research tool compound for investigating antiproliferative mechanisms in cancer models and is reported to significantly increase cellular p53 levels .

The Critical Need for Antiproliferative Agent-8 in p53-Focused Cancer Studies


Substitution of Antiproliferative agent-8 with other pyranoquinoline analogs or general antiproliferative agents is not scientifically sound due to its specific molecular structure and associated biological profile. While the broader class of pyrano[3,2-c]quinolines exhibits antiproliferative activity [1], individual derivatives like Antiproliferative agent-8 are distinguished by their unique substitution patterns, which dictate their target interactions and phenotypic outcomes. Specifically, this compound is noted for its ability to significantly elevate p53 protein levels , a mechanism not universally shared by all in-class compounds. Therefore, assuming functional equivalence without direct comparative data from the same experimental context risks introducing significant variability and invalidating research outcomes.

Quantitative Differentiation Guide for Antiproliferative Agent-8 Procurement


Comparative Antiproliferative Potency in A549 Lung Cancer Cells

Antiproliferative agent-8 demonstrates higher antiproliferative potency against the A549 lung cancer cell line compared to the multi-kinase inhibitor sunitinib, as measured by MTT assay [1].

Antiproliferative activity Lung cancer MTT assay

Potency Differential in MCF-7 Breast Cancer Cells

In MCF-7 breast cancer cells, Antiproliferative agent-8 exhibits an antiproliferative IC50 value of 1.91 µM [1]. This places its activity within a range comparable to doxorubicin, a standard-of-care chemotherapeutic agent, which has reported IC50 values in the same cell line ranging from 0.7 to 1.8 µM [1].

Antiproliferative activity Breast cancer MTT assay

Observed p53 Upregulation as a Potential Differentiating Mechanism

Multiple vendor technical datasheets consistently report that Antiproliferative agent-8 significantly increases p53 levels . This contrasts with the primary mechanism of several close analogs like Antiproliferative agent-6 and Antiproliferative agent-7, which are described simply as 'potent anticancer agents' without a specified mechanism .

Mechanism of action p53 pathway Apoptosis

Targeted Application Scenarios for Antiproliferative Agent-8


Investigating p53-Dependent Apoptosis in Lung and Breast Cancer

Given its reported ability to elevate p53 levels and its demonstrated in vitro activity against A549 and MCF-7 cell lines [1], Antiproliferative agent-8 is ideally suited as a chemical probe for dissecting p53-mediated apoptotic pathways in these specific cancer models. Its use is recommended in experiments where p53 induction is the primary biological endpoint of interest.

Structure-Activity Relationship (SAR) Studies of Pyranoquinoline Derivatives

Antiproliferative agent-8 serves as a key compound for SAR analysis within the pyrano[3,2-c]quinoline class. Its specific substitution pattern (4-chlorophenyl and methanimidate groups) and associated biological readout of p53 upregulation make it a critical comparator when evaluating new synthetic analogs designed to modulate either antiproliferative potency or the p53 pathway [2].

Mechanistic Comparison Against Clinical Standards

This compound is valuable for comparative studies against established chemotherapeutics like doxorubicin or targeted agents like sunitinib. Its potency profile, which is comparable to doxorubicin in MCF-7 cells and superior to sunitinib in A549 cells [1], allows for benchmarking new therapeutic strategies or investigating differential responses in vitro.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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